Octahydrocyclopenta[c]pyrrol-4-ol

Physicochemical profiling Solubility prediction Medicinal chemistry building blocks

Octahydrocyclopenta[c]pyrrol-4-ol is a fully saturated bicyclic heterocycle featuring a fused cyclopentane–pyrrolidine ring system with a secondary hydroxyl substituent at the 4‑position (molecular formula C₇H₁₃NO, molecular weight 127.18 g/mol). The saturated, rigid [3.3.0]‑azabicyclic core positions it among privileged scaffolds in medicinal chemistry, while the 4‑OH group confers hydrogen‑bond donor/acceptor capacity (HBD = 2, HBA = and a computed logP of 0, properties that distinguish it from the unsubstituted parent octahydrocyclopenta[c]pyrrole (HBD = 1, HBA = 1, LogP = 1.35).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1212822-72-4
Cat. No. B1370401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocyclopenta[c]pyrrol-4-ol
CAS1212822-72-4
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC(C2C1CNC2)O
InChIInChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2
InChIKeyZOBDURRZNGBULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrocyclopenta[c]pyrrol-4-ol (CAS 1212822-72-4): Baseline Properties and Scaffold Context for Procurement


Octahydrocyclopenta[c]pyrrol-4-ol is a fully saturated bicyclic heterocycle featuring a fused cyclopentane–pyrrolidine ring system with a secondary hydroxyl substituent at the 4‑position (molecular formula C₇H₁₃NO, molecular weight 127.18 g/mol) . The saturated, rigid [3.3.0]‑azabicyclic core positions it among privileged scaffolds in medicinal chemistry, while the 4‑OH group confers hydrogen‑bond donor/acceptor capacity (HBD = 2, HBA = 2) and a computed logP of 0, properties that distinguish it from the unsubstituted parent octahydrocyclopenta[c]pyrrole (HBD = 1, HBA = 1, LogP = 1.35) . Available as both free base (CAS 1212822‑72‑4) and hydrochloride salt (CAS 1212135‑18‑6; 130657‑47‑5 for the cis enantiomeric pair), the compound is primarily utilized as a chiral building block for downstream derivatization in CNS‑targeted and ion‑channel‑focused discovery programs .

Why Octahydrocyclopenta[c]pyrrol-4-ol Cannot Be Freely Substituted by the Parent Scaffold or 4‑Amino Analog


Attempts to replace Octahydrocyclopenta[c]pyrrol-4-ol with the unsubstituted octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) or the corresponding 4‑amine analog (CAS 952480-22-7) fail because the 4‑hydroxyl substituent fundamentally alters the hydrogen‑bonding profile, polarity, and synthetic options of the molecule. The 4‑ol exhibits two hydrogen‑bond donors and two acceptors with a computed XLogP3 of 0, compared with one donor, one acceptor, and LogP 1.35 for the parent scaffold . This shift in physicochemical properties alters aqueous solubility, formulation behavior, and target‑site accessibility in biological assays. In synthetic planning, the hydroxyl provides an orthogonal functional‑group handle that permits O‑alkylation, esterification, carbamate formation, or oxidation to the corresponding ketone—transformations impossible with the parent scaffold and fundamentally different from the amine‑centered chemistry of Octahydrocyclopenta[c]pyrrol-4-amine. Furthermore, the 4‑position is a stereogenic center that can be exploited for enantioselective synthesis; the parent scaffold lacks this point of chirality, and the 4‑amine introduces a basic nitrogen that alters both reactivity and salt‑formation behavior .

Quantitative Differentiation Evidence for Octahydrocyclopenta[c]pyrrol-4-ol Relative to Closest Analogs


Hydrogen‑Bond Donor/Acceptor Capacity and Polarity: Direct Comparison with Parent Octahydrocyclopenta[c]pyrrole

The 4‑hydroxyl substituent doubles both the hydrogen‑bond donor (HBD) and acceptor (HBA) counts relative to the unsubstituted parent scaffold and substantially lowers the computed lipophilicity. Octahydrocyclopenta[c]pyrrol-4-ol exhibits HBD = 2, HBA = 2, and XLogP3 = 0, while octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) returns HBD = 1, HBA = 1, and LogP = 1.35 .

Physicochemical profiling Solubility prediction Medicinal chemistry building blocks

Functional‑Group Orthogonality: 4‑Hydroxyl Enables Distinct Derivatization Pathways Unavailable to the 4‑Amine Analog

The 4‑hydroxyl group of Octahydrocyclopenta[c]pyrrol-4-ol permits O‑alkylation (Williamson ether synthesis), esterification, carbamate formation, and oxidation to the corresponding ketone—all transformations that are chemically incompatible with or mechanistically distinct from the primary amine in Octahydrocyclopenta[c]pyrrol-4-amine (CAS 952480-22-7, molecular weight 126.20 g/mol, formula C₇H₁₄N₂) [1]. While the 4‑amine primarily undergoes amide coupling, reductive amination, or sulfonamide formation, the 4‑ol provides a neutral nucleophilic handle that can be selectively manipulated in the presence of protected or unprotected amines elsewhere in a synthetic sequence.

Synthetic chemistry Building block procurement Orthogonal protection strategies

Chiral‑Center Introduction: C4 Stereogenicity Provides Enantioselective Synthesis Options Absent in the Achiral Parent Scaffold

The 4‑position of Octahydrocyclopenta[c]pyrrol-4-ol is a stereogenic center (undefined atom stereocenter count = 3 for the racemic free base), enabling resolution into enantiomerically pure forms such as (3aR,4R,6aS)‑ and (3aS,4S,6aR)‑configurations . In contrast, octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) possesses zero defined atom stereocenters at the 4‑position (defined atom stereocenter count = 0) and is achiral/prochiral at that site . No head‑to‑head enantiomeric excess data comparing resolution efficiency between the 4‑ol and other 4‑substituted analogs were identified.

Chiral building blocks Enantioselective synthesis Asymmetric drug design

Scaffold Validation in CNS‑Active Triple Reuptake Inhibitors: Octahydrocyclopenta[c]pyrrole Core vs. Isoindole Scaffold

The octahydrocyclopenta[c]pyrrole core, to which Octahydrocyclopenta[c]pyrrol-4-ol provides synthetic entry, has been validated as a CNS‑penetrant scaffold in a head‑to‑head medicinal chemistry campaign against the homologous octahydro‑1H‑isoindole core. Shao et al. (J. Med. Chem. 2011) reported that optimized 3‑aryl octahydrocyclopenta[c]pyrrole derivative 22a achieved SERT/NET/DAT IC₅₀ values of 20/109/430 nM, was highly brain‑penetrant, and exhibited in vivo efficacy in the mouse tail suspension test at 10 and 30 mpk PO [1]. The companion octahydro‑1H‑isoindole scaffold (six‑membered ring fusion) yielded compounds with differentiated transporter selectivity profiles, confirming that ring‑size choice materially alters pharmacological outcome. Octahydrocyclopenta[c]pyrrol-4-ol serves as a precursor for installing 3‑aryl substituents onto this validated scaffold via lactone arylation or Diels–Alder chemistry [1].

CNS drug discovery Triple reuptake inhibitors Scaffold selection

Precedent in Calcium Channel Modulator Patents: 4‑Hydroxy Substitution as a Key Intermediate in Abbott/AbbVie Pipeline Chemistry

Octahydrocyclopenta[c]pyrrol-4-ol and its enantiomerically resolved hydrochloride salt are explicitly claimed or described as synthetic intermediates in multiple patents covering substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators (US 8,796,470) and octahydrocyclopenta[c]pyrrol‑4‑amines as calcium channel blockers (AU 2009319796) [1][2]. The 4‑hydroxy intermediate serves as a precursor to the 4‑amino series via activation/displacement chemistry, and distinct SAR is reported for oxygen‑linked vs. nitrogen‑linked substituents at the 4‑position. While specific Ki or IC₅₀ values for the 4‑ol itself are not disclosed (the patents focus on elaborated final compounds), the 4‑hydroxy substitution pattern is explicitly preferred in multiple Markush claims as a synthetic branching point [1].

Calcium channel modulation Pain therapeutics Patent‑backed scaffold selection

Solid‑Form Handling Safety: Hydrochloride Salt of 4‑Ol vs. Freebase Parent Scaffold

The hydrochloride salt of Octahydrocyclopenta[c]pyrrol-4-ol (CAS 130657-47-5 for the cis enantiomeric pair) is a well‑characterized solid with documented hazard classification under GHS: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation); signal word Warning . In contrast, octahydrocyclopenta[c]pyrrole freebase (CAS 5661-03-0) is a flammable liquid with a flash point of 44.8 ± 16.5 °C and vapor pressure of 1.9 mmHg at 25 °C, presenting volatile‑handling and flammability risks during benchtop manipulation . The hydrochloride salt offers a non‑flammable, weighable solid form compatible with standard laboratory safety protocols, whereas the freebase parent requires flame‑proof storage and ventilation controls for volatile organic compounds.

Laboratory safety Procurement decision support Salt‑form selection

Procurement‑Relevant Application Scenarios for Octahydrocyclopenta[c]pyrrol-4-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Optimization Using the Validated Octahydrocyclopenta[c]pyrrole Scaffold

Programs targeting serotonin, norepinephrine, and dopamine transporters (SERT/NET/DAT) can confidently select Octahydrocyclopenta[c]pyrrol-4-ol as a synthetic entry point to the octahydrocyclopenta[c]pyrrole scaffold, which has demonstrated potent triple reuptake inhibition (compound 22a: SERT/NET/DAT IC₅₀ = 20/109/430 nM), brain penetrance, and in vivo efficacy in the mouse tail suspension test [1]. The 4‑hydroxyl group provides a functional handle for installing 3‑aryl pharmacophores via palladium‑catalyzed lactone arylation, a chemistry explicitly validated for this scaffold class [1]. Selection of this scaffold over the octahydro‑1H‑isoindole alternative (six‑membered ring fusion) is supported by published comparative SAR demonstrating differentiated reuptake‑inhibition profiles and confirmed antidepressant‑like activity in vivo [1].

Calcium Channel Modulator SAR Exploration: 4‑Hydroxy Intermediate for Abbott/AbbVie Patented Chemotypes

For teams pursuing voltage‑gated calcium channel (VGCC) blockers as analgesics or neuropathic pain therapeutics, Octahydrocyclopenta[c]pyrrol-4-ol provides direct synthetic entry to the chemical space claimed in US Patent 8,796,470 and AU 2009319796 [2]. The 4‑hydroxyl serves as a key intermediate that can be elaborated to 4‑amino, 4‑ether, or 4‑ester derivatives, each exploring distinct vectors of the calcium channel modulator SAR. The patent literature explicitly positions 4‑substituted octahydrocyclopenta[c]pyrroles as novel calcium channel blockers, and the 4‑ol intermediate avoids the need to construct the saturated bicyclic core from acyclic precursors, streamlining synthetic workflows [2].

Chiral Building Block Procurement for Enantioselective Synthesis of CNS‑Active or Ion‑Channel‑Targeted Agents

Laboratories requiring enantiomerically pure bicyclic amine building blocks for asymmetric synthesis should procure the resolved cis‑octahydrocyclopenta[c]pyrrol-4-ol hydrochloride (CAS 130657-47-5) . Unlike the achiral parent scaffold, the 4‑ol provides an intrinsic stereocenter that can be preserved through downstream synthetic transformations, enabling construction of enantiomerically pure drug candidates without reliance on chiral chromatography at late stages. The well‑characterized solid hydrochloride salt (97% purity, GHS‑documented hazards) is available in research quantities (100 mg to 5 g) from reputable suppliers , providing a procurement‑ready option compliant with standard laboratory safety and storage protocols.

Orthogonal Synthetic Route Design Requiring a Neutral Hydroxyl Handle in the Presence of Amine Functionality

When a synthetic plan demands selective manipulation of an alcohol in the presence of an unprotected or orthogonally protected secondary amine, Octahydrocyclopenta[c]pyrrol-4-ol is the appropriate building block choice over Octahydrocyclopenta[c]pyrrol-4-amine . The inherent pyrrolidine NH (pKa ~11.5 predicted) and the 4‑OH provide two chemically distinct nucleophilic sites that can be addressed sequentially without protecting‑group interference. This orthogonality is unavailable in the 4‑amine analog, where both nitrogens compete in amide coupling and reductive amination reactions, and is entirely absent in the unsubstituted parent scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydrocyclopenta[c]pyrrol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.